![molecular formula C14H19F4NSi B14297673 1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine CAS No. 113827-85-3](/img/structure/B14297673.png)
1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and a trimethylsilyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in synthetic chemistry and material science.
Méthodes De Préparation
The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Fluorinated Phenyl Ring:
Attachment of the Trimethylsilyl Group: This step often involves the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group onto the fluorinated phenyl ring.
Piperidine Ring Formation: The final step involves the coupling of the fluorinated trimethylsilyl phenyl ring with piperidine, typically through a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced products.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often in the presence of catalysts or under specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology: Its unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological macromolecules.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism by which 1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms and trimethylsilyl group influence the compound’s electronic properties, allowing it to engage in specific interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine can be compared with other fluorinated and silylated compounds, such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: This compound also contains multiple fluorine atoms and a trifluoromethyl group, making it similar in terms of electronic properties but different in terms of reactivity and applications.
2,3,5,6-Tetrafluoro-4-methylpyridine: Another fluorinated compound, but with a pyridine ring instead of a piperidine ring, leading to different chemical behavior and uses.
Tetrafluoroterephthalonitrile: This compound features a tetrafluorinated benzene ring with nitrile groups, offering distinct reactivity and applications compared to the piperidine derivative.
The uniqueness of this compound lies in its combination of fluorine atoms and a trimethylsilyl group, which imparts specific electronic and steric properties that are valuable in various chemical and biological contexts.
Propriétés
Numéro CAS |
113827-85-3 |
|---|---|
Formule moléculaire |
C14H19F4NSi |
Poids moléculaire |
305.39 g/mol |
Nom IUPAC |
trimethyl-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)silane |
InChI |
InChI=1S/C14H19F4NSi/c1-20(2,3)14-11(17)9(15)13(10(16)12(14)18)19-7-5-4-6-8-19/h4-8H2,1-3H3 |
Clé InChI |
MQKWQAGIHRHNHJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)N2CCCCC2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)


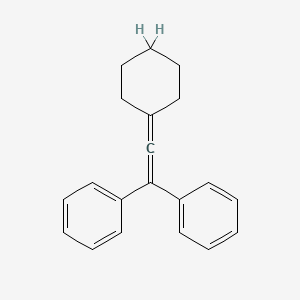
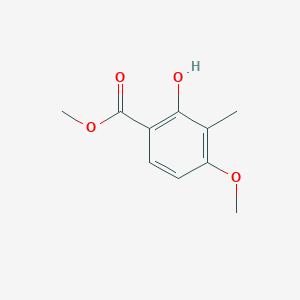
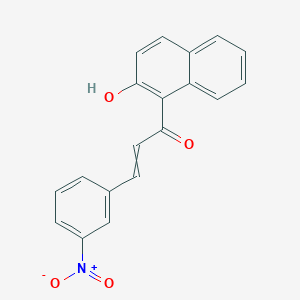

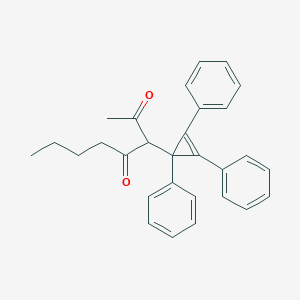
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
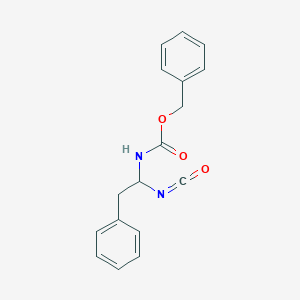
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)

![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
